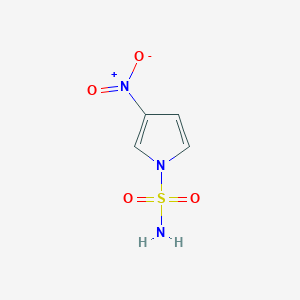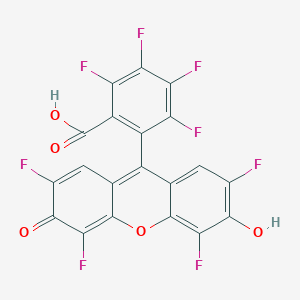
3-(Oxan-4-ylmethoxy)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Oxan-4-ylmethoxy)azetidine is a nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring and an oxan-4-ylmethoxy substituent. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Oxan-4-ylmethoxy)azetidine typically involves the cyclization of suitable precursors under controlled conditions. One common method is the intramolecular cyclization of amino alcohols. For instance, the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols can yield azetidines . Another approach involves the use of microwave irradiation to facilitate cyclocondensation reactions in an alkaline aqueous medium .
Industrial Production Methods: Industrial production of azetidines, including this compound, often relies on scalable and efficient synthetic routes. These methods may include the use of continuous flow reactors to optimize reaction conditions and improve yields. The choice of reagents and catalysts, as well as reaction parameters such as temperature and pressure, are crucial for achieving high efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions: 3-(Oxan-4-ylmethoxy)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base such as potassium carbonate.
Major Products Formed:
Oxidation: Formation of oxan-4-ylmethoxy derivatives with oxidized azetidine rings.
Reduction: Formation of reduced azetidine derivatives.
Substitution: Formation of substituted azetidine derivatives with various functional groups.
Scientific Research Applications
3-(Oxan-4-ylmethoxy)azetidine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Oxan-4-ylmethoxy)azetidine involves its interaction with molecular targets through its reactive azetidine ring. The ring strain facilitates nucleophilic attack, leading to the formation of covalent bonds with target molecules. This reactivity is harnessed in various applications, including drug design and materials science .
Comparison with Similar Compounds
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and reactivity.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and reactivity.
Uniqueness: 3-(Oxan-4-ylmethoxy)azetidine is unique due to its combination of a four-membered azetidine ring and an oxan-4-ylmethoxy substituent. This structure imparts distinct reactivity and stability characteristics, making it valuable in various applications, from synthetic chemistry to medicinal research .
Properties
Molecular Formula |
C9H17NO2 |
|---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
3-(oxan-4-ylmethoxy)azetidine |
InChI |
InChI=1S/C9H17NO2/c1-3-11-4-2-8(1)7-12-9-5-10-6-9/h8-10H,1-7H2 |
InChI Key |
KQUOTGWZHQDYIB-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1COC2CNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


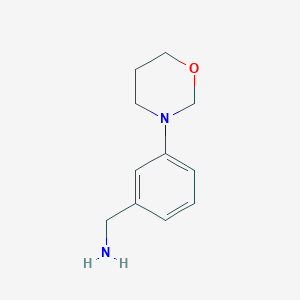
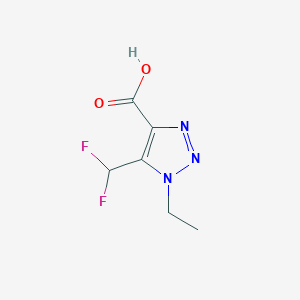
![1-Isopropyl-5-methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B13342422.png)
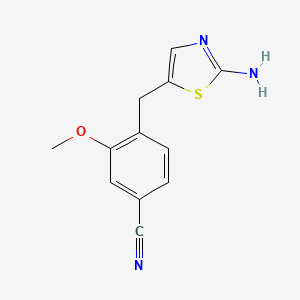
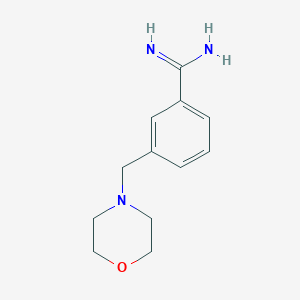
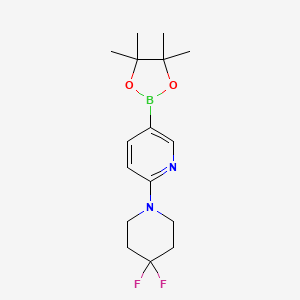


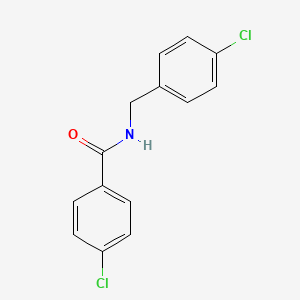
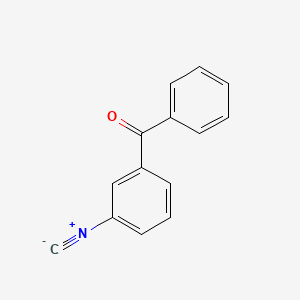
![6-Bromo-2-(cyclopropylmethyl)-1H-benzo[d]imidazole](/img/structure/B13342457.png)
